molecular formula C19H18O6 B13989934 2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid CAS No. 40938-16-7

2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid

Cat. No.: B13989934
CAS No.: 40938-16-7
M. Wt: 342.3 g/mol
InChI Key: BZWJGTNNWTUEAP-UHFFFAOYSA-N
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Description

2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a butanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid typically involves the condensation of 4-methoxybenzaldehyde with butanedioic acid derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as those used in laboratory synthesis. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid is unique due to its specific combination of methoxyphenyl groups and butanedioic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

40938-16-7

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

2-[bis(4-methoxyphenyl)methylidene]butanedioic acid

InChI

InChI=1S/C19H18O6/c1-24-14-7-3-12(4-8-14)18(16(19(22)23)11-17(20)21)13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H,20,21)(H,22,23)

InChI Key

BZWJGTNNWTUEAP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C(CC(=O)O)C(=O)O)C2=CC=C(C=C2)OC

Origin of Product

United States

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